

Cox-2-IN-38 CAS number and molecular weight

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Compound of Interest

Compound Name: Cox-2-IN-38

Cat. No.: B10829219

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An In-depth Technical Guide to Cox-2-IN-38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cox-2-IN-38**, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental methodologies.

Core Data Presentation

Quantitative data for **Cox-2-IN-38** is summarized in the table below.

Property	Value
CAS Number	1391054-23-5
Molecular Weight	421.4 g/mol
IC ₅₀ for COX-2	79.4 nM[1][2]

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[3][4] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes.[3][4] Selective inhibition

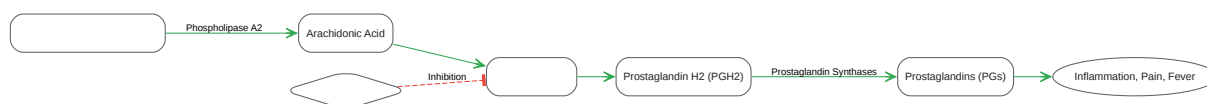
of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

Cox-2-IN-38: A Potent and Selective Inhibitor

Cox-2-IN-38, also identified as compound 52*, is a potent inhibitor of the COX-2 enzyme, demonstrating an IC₅₀ value of 79.4 nM.[1][2] Its selectivity for COX-2 makes it a valuable tool for research into the specific roles of this isoenzyme in various physiological and pathological processes.

Signaling Pathway of COX-2 and Inhibition

The canonical COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of prostaglandins, which are key mediators of inflammation, pain, and fever. **Cox-2-IN-38** exerts its effect by binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of PGH₂ and downstream prostaglandins.



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Caption: COX-2 signaling pathway and the inhibitory action of **Cox-2-IN-38**.

Experimental Protocols

A crucial experiment to determine the efficacy of a COX-2 inhibitor like **Cox-2-IN-38** is the in vitro COX-2 inhibitory activity assay.

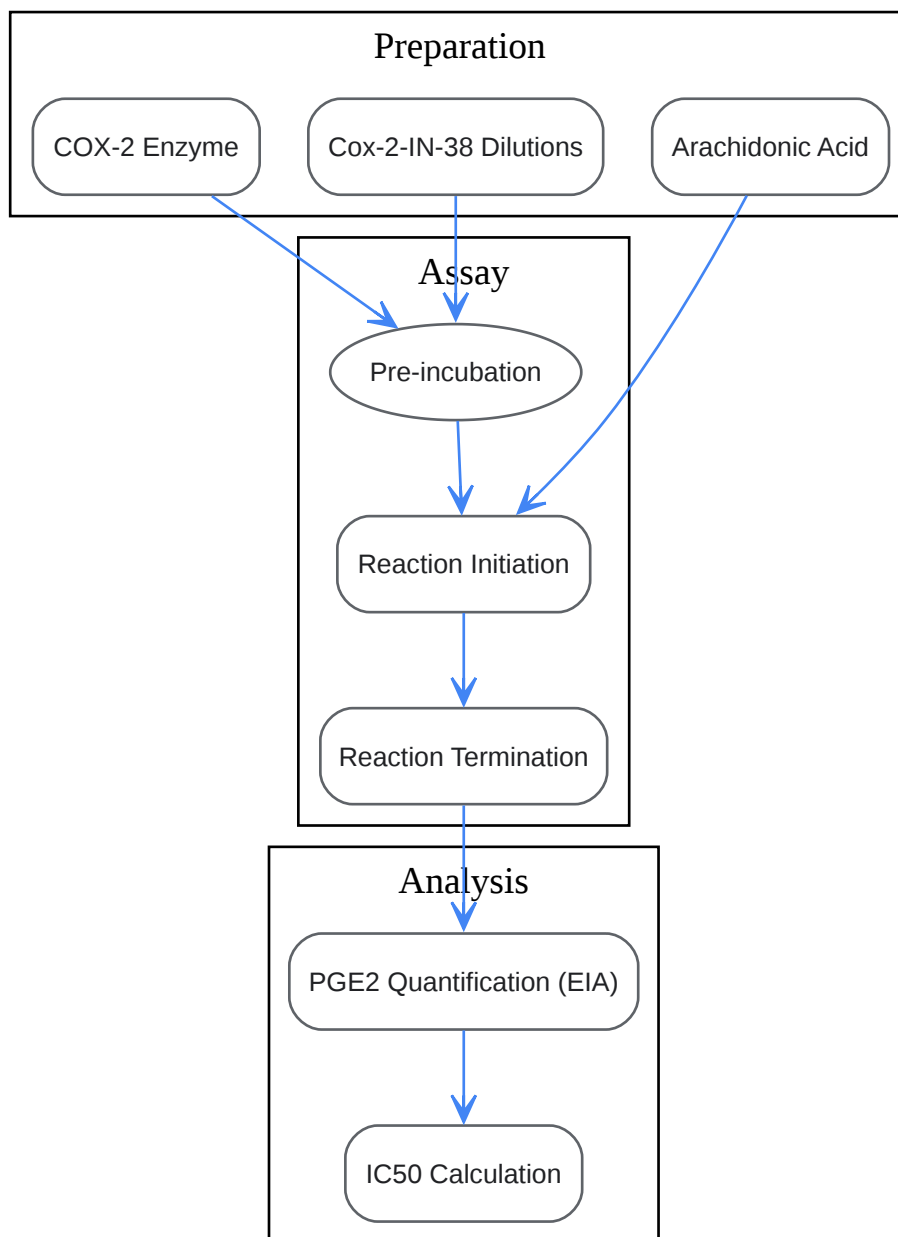
Protocol: In Vitro COX-2 Inhibitory Activity Assay

- Enzyme and Substrate Preparation:

- Recombinant human COX-2 enzyme is procured and diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl).
- Arachidonic acid (substrate) is prepared in an appropriate solvent (e.g., ethanol) and then diluted in the assay buffer.
- Inhibitor Preparation:
 - A stock solution of **Cox-2-IN-38** is prepared in DMSO.
 - Serial dilutions of the inhibitor are made to achieve a range of concentrations for IC₅₀ determination.
- Assay Procedure:
 - The COX-2 enzyme is pre-incubated with either the vehicle (DMSO) or varying concentrations of **Cox-2-IN-38** for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - The enzymatic reaction is initiated by the addition of arachidonic acid.
 - The reaction is allowed to proceed for a defined time (e.g., 10 minutes).
 - The reaction is terminated by the addition of a stop solution (e.g., a solution containing a non-selective COX inhibitor like indomethacin).
- Detection of Prostaglandin Production:
 - The amount of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is quantified using a commercially available Enzyme Immunoassay (EIA) kit.
- Data Analysis:
 - The percentage of COX-2 inhibition is calculated for each concentration of **Cox-2-IN-38** relative to the vehicle control.
 - The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram



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Caption: Workflow for determining the in vitro IC₅₀ of **Cox-2-IN-38**.

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